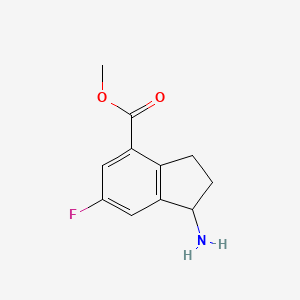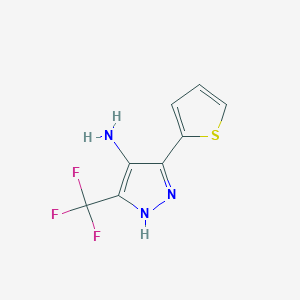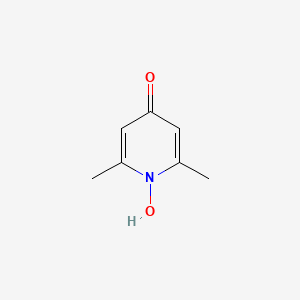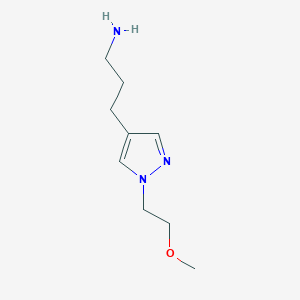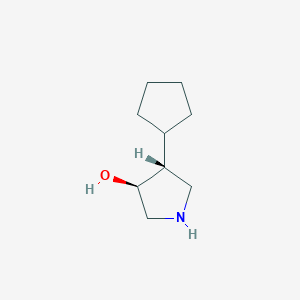
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural diversity. The compound this compound is characterized by its cyclopentyl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol can be achieved through various synthetic routes. One common method involves the use of chiral starting materials and stereoselective reactions to ensure the desired configuration. For example, the compound can be synthesized via a lipase-mediated resolution protocol, which provides high enantiomeric excess . Another approach involves the use of ring-closing metathesis followed by stereoselective reduction to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by crystallization or chromatography to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield cyclopentyl ketones, while reduction can produce cyclopentyl alcohols or amines.
Scientific Research Applications
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol has a wide range of scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Cyclopentylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. For example, it has been studied for its potential to inhibit human ornithine aminotransferase, which is involved in the metabolism of amino acids . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
(3S,4R)-4-Cyclopentylpyrrolidin-3-ol can be compared with other similar compounds, such as:
(3R,4S)-4-Cyclopentylpyrrolidin-3-ol: A stereoisomer with different biological activity and properties.
Pyrrolopyrazine derivatives: Compounds with similar nitrogen-containing heterocyclic structures but different biological activities.
3,4-Dihydroxy-3-methyl-2-pentanone: Another chiral compound with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the cyclopentyl group, which imparts unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H17NO |
|---|---|
Molecular Weight |
155.24 g/mol |
IUPAC Name |
(3S,4R)-4-cyclopentylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H17NO/c11-9-6-10-5-8(9)7-3-1-2-4-7/h7-11H,1-6H2/t8-,9+/m0/s1 |
InChI Key |
RFXPATVGGGEOCZ-DTWKUNHWSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H]2CNC[C@H]2O |
Canonical SMILES |
C1CCC(C1)C2CNCC2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-isopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B13344647.png)

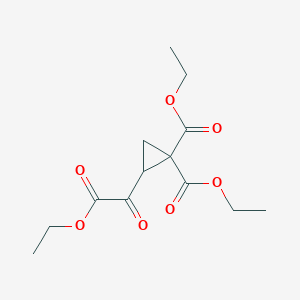
![(1S,4R)-2-[(4-Methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane-3,6-dione](/img/structure/B13344666.png)
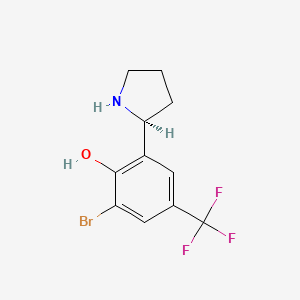
![Spiro[2.6]nonan-4-ylmethanamine](/img/structure/B13344678.png)
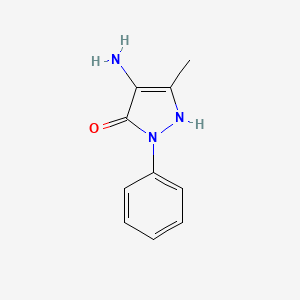
![2-Amino-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-8-yl)ethanone](/img/structure/B13344690.png)
